The synthesis of 1,8-dichloro-10H-anthracen-9-one typically involves several key steps:
For instance, one documented synthesis involved air oxidation of a precursor compound derived from a Diels-Alder reaction between 1,8-dichloroanthracene and acrolein, resulting in the formation of various substituted anthracenes including 1,8-dichloro-10H-anthracen-9-one .
The molecular structure of 1,8-dichloro-10H-anthracen-9-one can be described as follows:
The molecular geometry exhibits planarity due to the conjugated π-system across the aromatic rings, which contributes to its electronic properties. Computational studies using Density Functional Theory have provided insights into its electronic distribution and stability .
1,8-Dichloro-10H-anthracen-9-one participates in various chemical reactions:
These reactions are significant for developing new derivatives with enhanced biological activity .
The mechanism of action for compounds like 1,8-dichloro-10H-anthracen-9-one often involves interaction with biological macromolecules such as proteins or nucleic acids. For instance:
The precise mechanism often requires further elucidation through experimental studies involving binding assays and cellular assays .
1,8-Dichloro-10H-anthracen-9-one exhibits several notable physical and chemical properties:
The applications of 1,8-dichloro-10H-anthracen-9-one span several fields:
The anthracene core of 1,8-dichloro-10H-anthracen-9-one is primarily synthesized through Friedel-Crafts acylation followed by reductive cyclization. The initial step involves reacting phthalic anhydride with chlorobenzene derivatives under acidic conditions (AlCl₃ or acidic ionic liquids) to form 1,8-dichloroanthraquinone. This reaction proceeds with high regioselectivity due to the directing effects of chlorine substituents [2] [10]. The critical reduction step employs stannous chloride (SnCl₂) in a hydrochloric acid/acetic acid mixture, converting the anthraquinone to the anthrone structure. This method achieves yields of 85–90% and is preferred for its selectivity in reducing the C9/C10 carbonyls without affecting chlorine atoms [5] [8]. Alternative reductants like sodium dithionite (Na₂S₂O₄) are used but require precise temperature control (90°C) to prevent over-reduction to anthracene [5].
Table 1: Reduction Methods for 1,8-Dichloroanthraquinone
Reducing Agent | Conditions | Product | Yield (%) |
---|---|---|---|
SnCl₂ | HCl/AcOH, reflux | 1,8-Dichloro-10H-anthracen-9-one | 85–90 |
Na₂S₂O₄ | H₂O, 90°C | 9-Hydroxy-10-anthrone (intermediate) | 70–75 |
Zn powder | Aqueous NH₃, reflux | 1,8-Dichloroanthracene | 65 |
The reaction mechanism involves sequential carbonyl reductions, forming a cis-diol intermediate that undergoes antiperiplanar elimination to yield the anthrone [5]. X-ray crystallography confirms the planar tricyclic structure, with intramolecular hydrogen bonding stabilizing the anthrone tautomer [8].
The C10 position of 1,8-dichloro-10H-anthracen-9-one is highly reactive toward Knoevenagel condensations with aryl aldehydes or α-keto esters. This forms derivatives with extended conjugated systems, such as 10-benzylidene or 10-(2-oxo-2-phenylethylidene) moieties, which enhance biological activity [2] [4]. The reaction uses boron trifluoride etherate (BF₃·Et₂O) or piperidine as catalysts in dichloromethane at 25°C, yielding 70–95% of E/Z isomers. These isomers are separable via silica gel chromatography and display distinct biological properties [2]. For example, 10-(4-methoxybenzylidene)-1,8-dichloroanthracen-9-one exhibits sub-micromolar IC₅₀ values against keratinocyte proliferation, attributed to the electron-donating methoxy group enhancing electrophilicity at C10 [4].
Table 2: Antiproliferative Activity of 10-Substituted Derivatives
Substituent at C10 | Cell Line | IC₅₀ (μM) | Application |
---|---|---|---|
4-Methoxybenzylidene | HaCaT | 0.8 | Psoriasis |
2-Oxo-2-phenylethylidene | MCF-7 | 1.2 | Anticancer (tubulin inhibition) |
Unsubstituted benzylidene | HaCaT | 4.3 | Psoriasis |
Enone derivatives (e.g., 10-(2-oxo-2-phenylethylidene)) are synthesized using α-keto esters under Dean-Stark conditions to drive dehydration. These compounds demonstrate superior tubulin polymerization inhibition (comparable to colchicine) due to the enone moiety enabling covalent binding to tubulin’s cysteine residues [2].
Achieving 1,8-dichloro regioselectivity is challenging due to the symmetry of anthracene precursors. Two primary approaches exist:
Chlorine atoms are indispensable for bioactivity: they increase lipophilicity (log P = 3.2 for 1,8-dichloro vs. 2.1 for unsubstituted anthrone) and enable halogen bonding with tubulin’s Leu248 residue [2] [6].
The anthrone core is prone to oxidation to anthraquinone and radical-mediated dimerization, limiting its pharmaceutical utility. Key stabilization strategies include:
Table 3: Stability of Anthrone Derivatives in DMSO (37°C)
Compound | Degradation After 48 h (%) | Major Degradant |
---|---|---|
4,5-Dichloro-9-anthrone | 100 | 1,8-Dichloroanthraquinone |
10-Benzyl-4,5-dichloroanthracen-9-one | <5 | None |
9-Acetoxy-1,8-dichloroanthracene | 10 | Deacetylated anthrone |
Stabilized compounds also show reduced radical generation, as measured by DPPH scavenging assays. Non-hydroxylated analogues (e.g., 10-benzyl derivatives) exhibit minimal radical formation, eliminating skin-staining side effects [4].
Scaling up synthesis faces three key hurdles:
Commercial suppliers (e.g., Sigma-Aldrich) note the absence of analytical data for this compound, emphasizing the need for in-house QC via ¹H-NMR (400 MHz, DMSO-d₆: δ 11.2 ppm, s, H-10) and combustion analysis [1] [9].
CAS No.: 13052-73-8
CAS No.: 112839-93-7
CAS No.: 82526-36-1
CAS No.: 61109-48-6